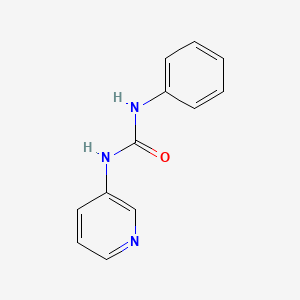
(4-cyclopropoxy-2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-cyclopropoxy-2-fluorophenyl)methanol is an organic compound characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a phenyl ring, with a methanol group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclopropoxy-2-fluorophenyl)methanol typically involves the reaction of 4-cyclopropoxy-2-fluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can be optimized for cost-effectiveness and efficiency. Additionally, the reaction conditions such as temperature and pressure can be controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-cyclopropoxy-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-cyclopropoxy-2-fluorobenzaldehyde or 4-cyclopropoxy-2-fluorobenzoic acid.
Reduction: Various reduced derivatives depending on the specific reducing agent and conditions.
Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
(4-cyclopropoxy-2-fluorophenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-cyclopropoxy-2-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the cyclopropoxy and fluorine groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropoxy-2-chlorophenyl)methanol
- 4-cyclopropoxy-2-bromophenyl)methanol
- 4-cyclopropoxy-2-iodophenyl)methanol
Uniqueness
(4-cyclopropoxy-2-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and development.
Properties
CAS No. |
2022542-84-1 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-](/img/structure/B6168752.png)

